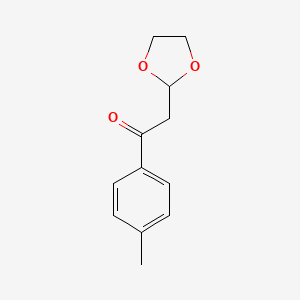

2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone

Description

2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone is a ketone derivative featuring a para-methylphenyl (p-tolyl) group and a 1,3-dioxolane-protected carbonyl moiety. The dioxolane ring acts as an acetal, enhancing the compound’s stability under basic or nucleophilic conditions. This structural motif is common in synthetic intermediates for pharmaceuticals and agrochemicals due to its ability to mask reactive carbonyl groups during multi-step syntheses .

The compound is synthesized via palladium-catalyzed enolate arylation or deacetalization reactions, as seen in related dioxolane-containing ketones . Its applications span asymmetric catalysis, antimicrobial agent development, and chiral building blocks for natural products .

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-2-4-10(5-3-9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJVRNXCALTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone typically involves the reaction of 4-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include toluene or dichloromethane.

Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

Reduction: Formation of 2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

The compound “2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone” is a chemical structure that has garnered interest in various fields of research, particularly in organic chemistry and material science. This article will explore its applications, focusing on scientific research, including synthesis, biological activity, and potential industrial uses.

Structure

The compound features a dioxolane ring fused with a p-tolyl group and an ethanone moiety. This unique structure contributes to its reactivity and potential applications in diverse fields.

Properties

- Molecular Formula : C12H14O3

- Molecular Weight : 222.24 g/mol

- Appearance : Typically appears as a colorless to pale yellow liquid or solid depending on purity and form.

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its dioxolane ring can undergo various transformations, making it useful for creating diverse chemical entities.

Example Reaction

A common reaction involves the opening of the dioxolane ring under acidic conditions, leading to the formation of alcohols or aldehydes that can be further functionalized.

Research has indicated that derivatives of this compound exhibit significant biological activities.

Antimicrobial Studies

Several studies have reported its effectiveness against various bacterial strains. For instance:

- Study Findings : A derivative showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Cytotoxicity

Investigations into its cytotoxic properties have revealed that certain derivatives can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

Material Science Applications

The compound's unique structure allows it to be used in the development of polymeric materials.

Polymerization Studies

Research has explored the use of this compound as a monomer in polymerization reactions:

- Findings : It can be polymerized with other monomers to create biodegradable plastics with enhanced mechanical properties.

Pharmaceutical Applications

Due to its biological activity, this compound has potential applications in drug development.

Drug Development Case Study

A notable case study involved the modification of the compound to enhance its bioavailability and reduce toxicity:

- Results : The modified compound displayed improved pharmacokinetic profiles in animal models, suggesting it could be developed into a therapeutic agent.

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Cytotoxicity | HeLa (cervical cancer) | IC50 = 25 |

Table 2: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties | Reference |

|---|---|---|---|

| Biodegradable Plastic | This compound | High tensile strength | |

| Co-polymer | Styrene | Enhanced flexibility |

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(2-(1,3-Dioxolan-2-yl)phenyl)-1-(4-methoxyphenyl)ethanone

- Structure : Replaces the p-tolyl group with a 4-methoxyphenyl ring.

- Synthesis : Prepared via N-chlorosuccinimide-mediated oxidation in acetonitrile/water .

1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone (4a)

Heterocyclic Modifications

(S)-2-(2,3-Dihydrobenzofuran-2-yl)-1-(p-tolyl)ethanone (3j)

- Structure : Replaces the dioxolane ring with a dihydrobenzofuran group.

- Properties : Exhibits enantiomeric excess (81% ee) in asymmetric syntheses and a higher melting point (100–101 °C) due to increased rigidity .

- Applications : Used in enantioselective benzofuran synthesis via oxo-Michael reactions .

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a-g)

Functional Group Transformations

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone

- Structure: Substitutes the dioxolane with a cyclohexylamino group and fluorophenyl ring.

- Safety Profile : Classified for research use only, highlighting the importance of substituents in toxicity .

α-Azole Ketones (Compounds 6, 9, 12)

- Structure: Benzofuran-azole hybrids (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone).

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a dioxolane ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the p-tolyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The dioxolane ring can engage in hydrogen bonding and π-π stacking interactions due to the aromatic p-tolyl group, which may enhance binding affinity and specificity for biological targets.

Biological Activity

Research has indicated that compounds containing the 1,3-dioxolane moiety exhibit various biological activities, including:

- Antibacterial Activity : Studies have shown that dioxolane derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be between 625–1250 µg/mL against these pathogens .

- Antifungal Activity : Certain dioxolane compounds have demonstrated significant antifungal properties against Candida albicans, making them potential candidates for antifungal drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of related dioxolane compounds:

- Synthesis and Screening : A series of new 1,3-dioxolanes were synthesized and screened for antibacterial and antifungal activities. Most compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against S. epidermidis and E. faecalis .

- Structure-Activity Relationship (SAR) : Research on the SAR of dioxolanes highlighted that variations in substituents significantly affect their biological potency. For instance, introducing different aromatic groups can enhance or diminish antibacterial activity .

- Potential Drug Development : The compound's ability to interact with biomolecules suggests its potential use in drug development, particularly as a precursor for pharmaceuticals aimed at treating infections or inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, P. aeruginosa | 625–1250 |

| Related Dioxolanes | Antifungal | C. albicans | Not specified |

| Other Dioxolanes | Antibacterial | S. epidermidis, E. faecalis | Variable (up to 625) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.